molecular formula C10H12O2S B083048 3-[(4-Methylphenyl)thio]propionic acid CAS No. 13739-35-0

3-[(4-Methylphenyl)thio]propionic acid

Cat. No. B083048
CAS RN: 13739-35-0
M. Wt: 196.27 g/mol
InChI Key: ZRYGVBRPRKRFHJ-UHFFFAOYSA-N
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Patent
US04464385

Procedure details

With caution 210 g (1.5 moles) of 4-methylthio-phenol and 120 g (3.0 moles) of sodium hydroxide in 200 ml of water was slowly added to 163 g (1.51 mole) of 3-chloropropionic acid. The mixture was heated to reflux for 20 hours. After reflux the unreacted 4-methylthiophenol was removed by distillation and the hot reaction mixture poured with stirring onto ice and concentrated hydrochloric acid. The slurry was filtered and collected on a buchner funnel. The wet mass was added to a solution of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate. The resulting mixture was poured into a one liter separatory funnel, and after extraction with 1% sodium hydroxide, the aqueous layer was drawn off. The organic layer was extracted a second and third time with 1% sodium hydroxide. The extracts were added to a two liter separatory funnel, acidified with concentrated hydrochloric acid after the ethyl acetate was layered on. The organic extract was collected and dried over anhydrous Na2SO4, and two heaping teaspoons of activated charcoal were added to the yellow solution. Filtering removed insolubles and the resulting light yellow solution was reduced to a white sticky solid using a rotary evaporator at 65° C. and reduced pressure. Recrystallization from hot benzene yields white needles of 3-(4-methylthiophenoxy)-propionic acid with a melting point of 129°-131° C. (uncorrected).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[OH-].[Na+].Cl[CH2:12][CH2:13][C:14]([OH:16])=[O:15]>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
210 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
120 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
163 g
Type
reactant
Smiles
ClCCC(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S

Conditions

Stirring
Type
CUSTOM
Details
with stirring onto ice and concentrated hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation
ADDITION
Type
ADDITION
Details
the hot reaction mixture poured
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
CUSTOM
Type
CUSTOM
Details
collected on a buchner funnel
ADDITION
Type
ADDITION
Details
The wet mass was added to a solution of 300 ml of 1% sodium hydroxide solution and 300 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into a one liter separatory funnel
EXTRACTION
Type
EXTRACTION
Details
after extraction with 1% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted a second and third time with 1% sodium hydroxide
ADDITION
Type
ADDITION
Details
The extracts were added to a two liter separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The organic extract
CUSTOM
Type
CUSTOM
Details
was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4, and two heaping teaspoons of activated charcoal
ADDITION
Type
ADDITION
Details
were added to the yellow solution
FILTRATION
Type
FILTRATION
Details
Filtering
CUSTOM
Type
CUSTOM
Details
removed insolubles
CUSTOM
Type
CUSTOM
Details
a rotary evaporator at 65° C.
CUSTOM
Type
CUSTOM
Details
Recrystallization from hot benzene

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(SCCC(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.